molecular formula C5H7ClN2O4S B2642106 2-(5-Methyl-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl)ethane-1-sulfonyl chloride CAS No. 2060006-38-2

2-(5-Methyl-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl)ethane-1-sulfonyl chloride

Cat. No. B2642106
CAS RN: 2060006-38-2
M. Wt: 226.63
InChI Key: AWAIPQIRWKLEBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring containing three carbon atoms, one oxygen atom, and one nitrogen atom. The 1,3,4-oxadiazole ring is known to exhibit various biological activities and is a part of many therapeutic drugs .

Scientific Research Applications

Synthesis of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazoles, such as the compound , are synthesized through various methods. A procedure was developed for introducing sulfonyl chloride groups into 3,5-diaryl-1,2,4-oxadiazoles, indicating the versatility and modifiability of such compounds (Agat’ev et al., 2015). Additionally, 1,3,4-oxadiazole bearing compounds have significant interest due to their biological activities, and various N-substituted derivatives have been synthesized, hinting at the adaptability of these compounds in research (Khalid et al., 2016).

Catalysis and Synthesis

The compound and its related structures have been used in catalysis and synthesis. For instance, 3-methyl-1-sulfonic acid imidazolium chloride has been used as an efficient and recyclable catalyst and solvent for the synthesis of N-sulfonyl imines (Zolfigol et al., 2010). Similarly, aromatic poly(1,3,4-oxadiazole)s containing ether sulfone linkages have been synthesized, indicating the role of such compounds in creating new materials with specific properties (Hsiao & Chiou, 2001).

Applications in Material Science

Corrosion Inhibition

The derivatives of 1,3,4-oxadiazole have been studied for their corrosion inhibition properties. For instance, certain derivatives were assessed for their ability to inhibit corrosion on mild steel in sulphuric acid, indicating their potential application in protecting industrial materials (Ammal et al., 2018).

Preparation of Functional Materials

Compounds related to 2-(5-Methyl-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl)ethane-1-sulfonyl chloride have been used in the preparation of other functional materials. For instance, ionic liquids regulated by sulfamic acid were used for the chemoselective transesterification of β-ketoesters, showing the role of such compounds in fine-tuning chemical reactions (Bo et al., 2003). Also, the synthesis of 12-aryl-8,9,10,12-tetrahydrobenzo[a]-xanthen-11-ones was catalyzed by a novel ionic liquid, demonstrating the use of such compounds in the synthesis of complex molecular structures (Moosavi‐Zare et al., 2013).

Mechanism of Action

The mechanism of action of a compound depends on its biological target. Many drugs containing a 1,3,4-oxadiazole ring are known to exhibit various biological activities, including antibacterial, antifungal, and anti-inflammatory effects .

properties

IUPAC Name

2-(5-methyl-2-oxo-1,3,4-oxadiazol-3-yl)ethanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2O4S/c1-4-7-8(5(9)12-4)2-3-13(6,10)11/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWAIPQIRWKLEBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)O1)CCS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Methyl-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl)ethane-1-sulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.